Cas no 1170523-66-6 (1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one)

1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one
- AKOS024510797
- F5490-0101
- 1170523-66-6
- 1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
- 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
- 1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
-
- インチ: 1S/C16H17N3O4/c1-10(20)19-6-2-3-12(8-19)16-18-17-15(23-16)11-4-5-13-14(7-11)22-9-21-13/h4-5,7,12H,2-3,6,8-9H2,1H3
- InChIKey: PYDZFGWJAOXBDC-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=C3C(=C2)OCO3)=NN=C1C1CN(C(C)=O)CCC1
計算された属性
- 精确分子量: 315.12190603g/mol
- 同位素质量: 315.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 2
- 複雑さ: 449
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.7Ų
- XLogP3: 1.3
1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5490-0101-1mg |
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1170523-66-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5490-0101-3mg |
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1170523-66-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5490-0101-10mg |
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1170523-66-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5490-0101-25mg |
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1170523-66-6 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5490-0101-2μmol |
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1170523-66-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5490-0101-15mg |
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1170523-66-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5490-0101-4mg |
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1170523-66-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5490-0101-50mg |
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1170523-66-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5490-0101-40mg |
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1170523-66-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5490-0101-5μmol |
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one |
1170523-66-6 | 5μmol |
$63.0 | 2023-09-10 |
1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
7. Back matter
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-oneに関する追加情報
Comprehensive Overview of 1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one (CAS No. 1170523-66-6)
The compound 1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one, identified by its CAS No. 1170523-66-6, is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a benzodioxole moiety linked to an oxadiazole ring via a piperidine scaffold, makes it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in targeting neurological disorders, inflammatory diseases, and metabolic syndromes, which are among the most searched health topics in recent years.
One of the key reasons for the growing interest in CAS No. 1170523-66-6 is its structural similarity to other bioactive compounds known for their enzyme inhibition properties. For instance, the oxadiazole ring is a common pharmacophore found in molecules that interact with G-protein-coupled receptors (GPCRs), a hot topic in modern drug design. This has led to increased searches for "oxadiazole derivatives in drug discovery" and "GPCR-targeting compounds" across academic and industry databases. The presence of the benzodioxole group further enhances its potential, as this moiety is often associated with antioxidant and neuroprotective effects, aligning with the rising demand for neurodegenerative disease treatments.
From a synthetic chemistry perspective, 1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one exemplifies the convergence of heterocyclic chemistry and medicinal chemistry. Its synthesis typically involves multi-step reactions, including cyclization and N-acylation, which are frequently searched by organic chemists. The compound's piperidine core is particularly noteworthy, as piperidine derivatives are widely explored for their bioavailability and blood-brain barrier permeability—critical factors in CNS drug development, another trending topic in pharmaceutical forums.
In addition to its pharmacological potential, CAS No. 1170523-66-6 has also piqued interest in computational chemistry and molecular modeling. Researchers are leveraging AI-driven drug discovery tools to predict its binding affinities and optimize its structure, a trend reflected in the surge of searches for "machine learning in compound optimization." The compound's logP and polar surface area values, which influence its drug-likeness, are also frequently analyzed parameters in these studies.
Despite its promise, challenges remain in the large-scale synthesis and toxicological profiling of 1-{3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one. These aspects are critical for its transition from preclinical research to clinical trials, a process that dominates discussions in translational medicine circles. As the scientific community continues to explore its applications, this compound stands as a testament to the evolving landscape of small-molecule therapeutics and the interdisciplinary efforts driving modern biomedical innovation.
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